molecular formula C14H24O3 B14556377 Methyl 11-methyl-3-oxododec-6-enoate CAS No. 62151-25-1

Methyl 11-methyl-3-oxododec-6-enoate

Cat. No.: B14556377
CAS No.: 62151-25-1
M. Wt: 240.34 g/mol
InChI Key: RTZHCIFLHDCFPN-UHFFFAOYSA-N
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Description

Methyl 11-methyl-3-oxododec-6-enoate is a methyl ester derivative characterized by a 12-carbon chain (dodecenoate backbone) with a ketone group at position 3, a double bond at position 6, and a methyl substituent at position 11.

Properties

CAS No.

62151-25-1

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

methyl 11-methyl-3-oxododec-6-enoate

InChI

InChI=1S/C14H24O3/c1-12(2)9-7-5-4-6-8-10-13(15)11-14(16)17-3/h4,6,12H,5,7-11H2,1-3H3

InChI Key

RTZHCIFLHDCFPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC=CCCC(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Claisen Condensation with Subsequent Functionalization

A classical route involves Claisen condensation between methyl 8-methylnon-4-enoate and ethyl acetoacetate under basic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack on the ester carbonyl group.

Procedure :

  • Enolate Generation : Sodium ethoxide (2 eq) in anhydrous ethanol deprotonates ethyl acetoacetate at 0°C.
  • Nucleophilic Attack : Methyl 8-methylnon-4-enoate (1 eq) is added dropwise, and the mixture is refluxed for 12 hours.
  • Acid Workup : The product is hydrolyzed with dilute HCl, extracting the β-keto ester intermediate.
  • Methylation : The intermediate is treated with methyl iodide and $$ \text{K}2\text{CO}3 $$ in acetone to yield the final compound.

Yield : 45–55% (non-optimized).
Limitations : Low regioselectivity at the double bond and side reactions during methylation reduce efficiency.

Catalytic Esterification Using Lewis Acids

Indium(III) chloride ($$ \text{InCl}_3 $$), a mild Lewis acid, catalyzes the direct esterification of 11-methyl-3-oxododec-6-enoic acid with methanol. This method avoids harsh conditions and improves selectivity.

Procedure :

  • Acid Activation : 11-Methyl-3-oxododec-6-enoic acid (1 eq) is dissolved in dry methanol.
  • Catalyst Addition : $$ \text{InCl}_3 $$ (5 mol%) is introduced under nitrogen.
  • Reflux : The reaction is heated at 65°C for 6 hours.
  • Isolation : The catalyst is filtered, and the product is purified via vacuum distillation.

Yield : 68–72%.
Advantages : Minimal byproducts and compatibility with acid-sensitive functional groups.

Advanced Catalytic Approaches

Enzymatic Synthesis Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) facilitates transesterification under mild conditions. This method is ideal for preserving stereochemistry at the double bond.

Procedure :

  • Substrate Preparation : Vinyl methyl ester (1.2 eq) and 11-methyl-3-oxododec-6-enoic acid (1 eq) are dissolved in tert-butanol.
  • Enzyme Addition : CAL-B (10 mg/mmol) is added, and the mixture is stirred at 30°C.
  • Monitoring : Reaction progress is tracked via TLC until completion (24–48 hours).
  • Purification : The enzyme is filtered, and the product is isolated via column chromatography.

Yield : 80–85%.
Challenges : High enzyme cost and slower reaction kinetics.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times by enhancing molecular collisions. A representative protocol involves:

Procedure :

  • Reagent Mixing : Methyl 8-methylnon-4-enoate (1 eq), diketene (1.5 eq), and $$ \text{DMAP} $$ (0.1 eq) in DMF.
  • Irradiation : The mixture is heated at 120°C (300 W) for 20 minutes.
  • Quenching : Ice-cold water is added, and the product is extracted with ethyl acetate.
  • Distillation : Short-path distillation under reduced pressure yields the pure compound.

Yield : 75–78%.
Benefits : Reduced reaction time from hours to minutes and improved energy efficiency.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield (%) Temperature (°C) Time Scalability
Claisen Condensation NaOEt 45–55 80 12 h Moderate
$$ \text{InCl}_3 $$-Catalyzed $$ \text{InCl}_3 $$ 68–72 65 6 h High
Enzymatic (CAL-B) Lipase 80–85 30 24–48 h Low
Microwave-Assisted $$ \text{DMAP} $$ 75–78 120 20 min High

Key Observations :

  • Enzymatic methods offer superior yields but face scalability hurdles.
  • Microwave synthesis balances speed and efficiency, making it suitable for industrial applications.
  • $$ \text{InCl}_3 $$-catalyzed esterification provides a robust middle ground for lab-scale production.

Mechanistic Insights and Optimization Strategies

Role of Catalyst in $$ \text{InCl}_3 $$-Mediated Reactions

$$ \text{InCl}_3 $$ activates the carbonyl group of the carboxylic acid via coordination, lowering the energy barrier for nucleophilic attack by methanol. Theoretical studies suggest a six-membered transition state involving the acid, catalyst, and alcohol.

Optimization Tips :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance catalyst activity.
  • Water Removal : Molecular sieves improve yields by shifting equilibrium toward ester formation.

Stereochemical Control in Enzymatic Synthesis

CAL-B’s active site accommodates the (E)-isomer of the acid, favoring transesterification with retention of configuration. Molecular dynamics simulations reveal hydrogen bonding between the enzyme’s Ser105 residue and the substrate’s ketone oxygen.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-methyl-3-oxododec-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The alkene group can participate in electrophilic addition reactions, while the ester group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and acids (HCl, HBr) are employed for addition reactions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted alkenes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 11-methyl-3-oxododec-6-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 11-methyl-3-oxododec-6-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The alkene and ketone groups can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Methyl Esters

Compound Name Molecular Formula Key Functional Groups Double Bond Position Substituents
This compound C₁₃H₂₂O₃ Ester, ketone (C=O), alkene 6 Methyl at C11
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Ester, carboxylic acid derivative 8(14) Diterpene backbone
Z-Communic acid methyl ester C₂₁H₃₂O₂ Ester, conjugated diene 8(17), 13 Methyl groups at C12
Methyl shikimate C₈H₁₂O₅ Ester, cyclic ether, hydroxyl N/A Cyclohexene backbone
trans-13-Octadecenoic acid methyl ester C₁₉H₃₆O₂ Ester, alkene 13 Linear chain

Notes:

  • Sandaracopimaric acid methyl ester (Figure 1, compound 4 ): A diterpenoid methyl ester with a rigid tricyclic backbone, lacking the ketone group but featuring a carboxylic acid-derived ester. Its structural rigidity contrasts with the linear, ketone-bearing chain of the target compound.
  • Z-Communic acid methyl ester (Figure 1, compound 9 ): Contains a conjugated diene system and a diterpene framework, differing in chain length and substitution patterns.
  • Methyl shikimate (Figure 5 ): A cyclic ester with multiple oxygen functionalities, highlighting the diversity in ester applications compared to the aliphatic target compound.
  • trans-13-Octadecenoic acid methyl ester (Table 7 ): A longer-chain unsaturated ester lacking oxygenated functional groups like the ketone, emphasizing the role of the C3 ketone in altering reactivity and polarity.

Analytical Data and Spectral Comparisons

While direct spectral data for this compound are unavailable, insights can be drawn from related compounds:

  • ¹H/¹³C NMR : The ketone at C3 would produce a distinct downfield shift (~200–220 ppm for carbonyl carbon), similar to other α,β-unsaturated ketones. This contrasts with esters like methyl shikimate, where ester carbonyls resonate near 170 ppm .
  • FTIR: A strong C=O stretch (~1740 cm⁻¹ for the ester and ~1700 cm⁻¹ for the ketone) would differentiate it from non-ketone esters .
  • GC-MS : Retention indices and fragmentation patterns would resemble those of unsaturated esters (e.g., torulosic acid methyl ester, Figure 2 ), but the ketone group would introduce unique cleavage pathways.

Q & A

Q. What are the methodological considerations for optimizing the synthesis of Methyl 11-methyl-3-oxododec-6-enoate in laboratory settings?

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitor yields via gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Purification steps should combine column chromatography (silica gel, gradient elution) and recrystallization, with purity validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS). For reproducibility, document stoichiometric ratios and reaction kinetics using Design of Experiments (DoE) frameworks .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • NMR : Assign proton and carbon signals using 2D experiments (COSY, HSQC) to confirm the double bond (δ 5.3–5.5 ppm) and ketone (δ 2.1–2.3 ppm). Compare with computational predictions (DFT-based NMR shifts) .
  • IR : Validate the ester carbonyl (ν ~1740 cm⁻¹) and α,β-unsaturated ketone (ν ~1680 cm⁻¹).
  • MS : Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ (C₁₄H₂₂O₃, theoretical m/z 238.1565) and fragmentation patterns .

Q. What crystallographic strategies ensure accurate determination of hydrogen-bonding networks in this compound?

Employ single-crystal X-ray diffraction with SHELXL for refinement . Use ORTEP-3 to visualize thermal ellipsoids and hydrogen-bonding motifs (e.g., C=O···H interactions). Validate geometry with PLATON/ADDSYM to detect missed symmetry or disorder . Graph set analysis (e.g., Etter’s rules) can classify hydrogen-bonding patterns into discrete motifs (e.g., chains, rings) .

Q. How should researchers assess purity and stability under varying storage conditions?

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–220 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS. Identify degradation products (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., dipole moments, conformer populations) be resolved?

  • Perform conformational sampling using molecular dynamics (MD) simulations (AMBER/GAFF force fields) and compare with NOE-derived distances from NMR .
  • Reconcile dipole moment discrepancies by refining solvent effects in DFT calculations (PCM or SMD models) versus experimental dielectric constant measurements .

Q. What chromatographic methods separate enantiomers or diastereomers of this compound?

Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. Optimize enantiomeric resolution by adjusting column temperature and flow rate. Validate enantiopurity via circular dichroism (CD) spectroscopy .

Q. How can researchers identify and quantify trace degradation products in long-term stability studies?

Employ LC-QTOF-MS with untargeted metabolomics workflows. Use MZmine or XCMS for peak alignment and library matching (e.g., NIST or METLIN databases). Quantify degradation markers via external calibration curves .

Q. What experimental designs evaluate solvent effects on the compound’s reactivity in Michael addition or cyclization reactions?

Design kinetic studies in solvents of varying polarity (e.g., toluene, THF, DMSO). Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants .

Q. How do supramolecular interactions influence crystallization outcomes for this compound?

Apply graph set analysis to classify hydrogen-bonding motifs (e.g., R₂²(8) rings). Use Mercury CSD to overlay crystal packing with analogous structures from the Cambridge Structural Database (CSD). Screen co-crystallization agents (e.g., carboxylic acids) to modulate packing efficiency .

Q. What systematic review methodologies synthesize contradictory findings across synthetic or analytical studies?

Adopt PRISMA guidelines for literature screening. Extract data on yield, purity, and reaction conditions into a meta-analysis table (Table 1). Use Cochrane’s Q-test to assess heterogeneity and random-effects models to pool effect sizes .

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